molecular formula C8H11NO2 B1331978 5-(Aminomethyl)-2-methoxyphenol CAS No. 89702-89-6

5-(Aminomethyl)-2-methoxyphenol

Cat. No. B1331978
CAS RN: 89702-89-6
M. Wt: 153.18 g/mol
InChI Key: HJIDMVZCXORAIG-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methoxyphenol is a chemical compound that is of interest in various fields of research due to its potential biological activities and applications in synthesis. The compound features an aminomethyl group attached to a methoxyphenol moiety, which can serve as a building block for more complex molecules. The methoxy group and the phenolic hydroxyl group may contribute to the compound's reactivity and potential interaction with biological systems.

Synthesis Analysis

The synthesis of compounds related to 5-(Aminomethyl)-2-methoxyphenol has been described in several studies. A practical synthesis approach for a related compound, 2-amino-5-methoxylpropiophenone, was achieved in a five-step process starting from 3-chloropropiophenone, with an overall yield of 45% . This demonstrates the feasibility of synthesizing aminomethyl methoxyphenol derivatives through multi-step synthetic routes with good yields. Additionally, aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one were synthesized, indicating the versatility of aminomethyl methoxyphenol structures in producing new cytotoxic compounds .

Molecular Structure Analysis

The molecular structure of a related Schiff base compound, 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol, was characterized using various techniques including IR, 1H NMR, and X-ray single crystal diffraction . The compound crystallizes in the monoclinic system, which provides insights into the potential crystal structure of 5-(Aminomethyl)-2-methoxyphenol derivatives. Understanding the crystal structure is crucial for predicting the physical properties and reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of aminomethyl methoxyphenol derivatives has been explored in the context of biological evaluations. For instance, aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one were found to induce cleavage of PARP1 in certain carcinoma cells, suggesting a mechanism of action that could be related to the aminomethyl group's reactivity . Furthermore, the synthesis of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its aminomethyl derivatives showed that the aminomethyl moiety significantly influences the anti-inflammatory activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Aminomethyl)-2-methoxyphenol derivatives are influenced by their molecular structure. The presence of methoxy and aminomethyl groups can affect the compound's solubility, boiling point, melting point, and stability. The synthesis of related compounds has provided data on yields, optimal reaction conditions, and the influence of substituents on the compound's properties . For example, the Schiff base compound's crystalline structure and density were determined, which are important for understanding its physical properties . Additionally, the anti-inflammatory activity of aminomethyl derivatives was found to be related to their pKa values, indicating the importance of the compound's acidity in its biological activity .

Scientific Research Applications

Antibacterial Activities

5-(Aminomethyl)-2-methoxyphenol and its derivatives have been studied for their antibacterial properties. For instance, the synthesis and antibacterial activities of 2-(1-((2-Aminophenyl) imino) ethyl)-5-methoxyphenol and its complexes with various metals such as Cu2+, Mn2+, Ni2+, Zn2+, and Co2+ have been explored. These complexes, especially those with Mn2+, demonstrated strong antibacterial activity against Escherichia coli, indicating potential applications in developing new antibacterial agents (Li-fen, 2011).

Thermochemical and Molecular Studies

Methoxyphenols, including derivatives of 5-(Aminomethyl)-2-methoxyphenol, are crucial in understanding the thermochemical properties and hydrogen bonding behaviors of antioxidants and biologically active molecules. Research involving thermochemical, spectroscopic, and quantum-chemical studies has shed light on the thermodynamic properties of methoxyphenols, including vapor pressure, vaporization, and fusion enthalpies. These findings have applications in understanding the relation between the properties and structures of these compounds (Varfolomeev et al., 2010).

Schiff Base Ligands and Antimicrobial Activity

The compound and its Schiff base ligands have been synthesized and characterized for antimicrobial activity. Imino-4-methoxyphenol thiazole derived Schiff bases, synthesized by condensing 2-amino-5-nitrothiazole and 2-amino-5-ethyl-1,3,4-thiadiazole with 5-hydroxy-2-methoxybenzaldehyde, have shown moderate activity against bacteria and fungi, such as E. coli and R. solanacearum. This suggests potential applications in antimicrobial treatments (Vinusha et al., 2015).

Tautomeric Structures and Molecular Analysis

The structure of derivatives like (E)-2-{[2-(hydroxymethyl) phenylimino]methyl}-5-methoxyphenol has been characterized using X-ray crystallography, infrared spectroscopy, and quantum chemical methods. Understanding the tautomeric forms, molecular electrostatic potential, and vibrational frequencies of such compounds offers insight into their chemical behaviors and potential applications in molecular design and drug development (Koşar et al., 2011).

Synthesis and Biological Activity

The synthesis of 5-(Aminomethyl)-2-methoxyphenol derivatives and their biological activity have been a focus of research. For example, synthesizing novel 1,3-benzoxazine and aminomethyl compounds from eugenol and testing their biological activity using brine shrimp lethality test (BST) revealed potential bioactivity, paving the way for further study in pharmacology and medicinal chemistry (Rudyanto et al., 2014).

Antioxidant Activity

Certain derivatives of 5-(Aminomethyl)-2-methoxyphenol, isolated from marine algae, have demonstrated potent antioxidant activities, stronger than some established controls like butylated hydroxytoluene(BHT) and ascorbic acid. This suggests potential applications in the food industry for preventing oxidative deterioration, as well as in pharmaceuticals for developing natural antioxidant treatments (Li et al., 2011).

Detection of Hazardous Materials

The effect of amino groups in fluorescent organic probes, including derivatives of 5-(Aminomethyl)-2-methoxyphenol, has been studied for the selective and ultrafast detection of hazardous materials like 2,4,6-trinitrophenol (TNP) in water. These studies are crucial for environmental monitoring and developing new methods for the detection of potentially dangerous compounds (Das & Mandal, 2018).

DNA Binding and SOD Activity

The DNA binding properties and superoxide dismutase (SOD) activities of Schiff base ligands derived from 5-(Aminomethyl)-2-methoxyphenol have been investigated. These studies are significant in understanding the interaction of such compounds with DNA and their potential therapeutic applications, particularly in the context of antioxidant and anti-inflammatory treatments (Çay et al., 2015).

Anti-inflammatory Potential

Research on the anti-inflammatory activity of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its aminomethyl derivatives indicates their potential as anti-inflammatory agents. This opens avenues for the development of new medications for treating inflammation-related disorders (Hayun et al., 2020).

properties

IUPAC Name

5-(aminomethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIDMVZCXORAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360646
Record name 5-(aminomethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-2-methoxyphenol

CAS RN

89702-89-6
Record name 5-(aminomethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(aminomethyl)-2-methoxyphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Liu, Y Zhu, C Wang, T Singh, N Wang, Q Liu, Z Cui… - Green …, 2020 - pubs.rsc.org
The primary objective of many researchers in chemical synthesis is the development of recyclable and easily accessible catalysts. These catalysts should preferably be made from Earth-…
Number of citations: 42 pubs.rsc.org
YF Yu, YD Huang, C Zhang, XN Wu… - ACS Chemical …, 2017 - ACS Publications
Discovery of multitarget-directed ligands (MTDLs), targeting different factors simultaneously to control the complicated pathogenesis of Alzheimer’s disease (AD), has become an …
Number of citations: 32 pubs.acs.org
A Mädel - 2009 - archiv.ub.uni-marburg.de
Im Rahmen eines Industrieprojektes der Firma Beiersdorf wurde in enger Kooperation mit den Arbeitskreisen von Prof. Klebe und Prof. Röhm die Synthese neuartiger Inhibitoren der …
Number of citations: 5 archiv.ub.uni-marburg.de

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